
4-丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇
描述
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
化合物 4-氨基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇及其衍生物已被探索用于抗菌应用。例如,用异烟酸肼合成新的 1,2,4-三唑,并随后评估其抗菌活性,对各种微生物菌株表现出中等到良好的活性,强调了这些化合物在抗菌研究中的潜力 (Bayrak 等,2009)。类似地,对 4-氨基-3-巯基-5-吡啶-3'-基-[1,2,4]-三唑的噻唑烷酮和曼尼希碱基的合成和药理研究揭示了抗菌和抗结核活性,表明它们在解决传染病方面的效用 (Dave 等,2007)。
缓蚀
缓蚀
吡啶基取代的三唑化合物已被研究其缓蚀性能。例如,对吡啶基取代三唑的席夫碱的研究表明,在盐酸溶液中对低碳钢具有有效的缓蚀作用,观察到高缓蚀效率,突出了这些化合物在保护金属免受腐蚀方面的潜在工业应用 (Ansari 等,2014)。
安全和危害
作用机制
Target of Action
The primary target of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with α-syn, inhibiting its aggregation . The inhibition of α-syn aggregation is a key therapeutic strategy in PD, as the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, is a common histopathological hallmark in PD patients .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . These processes cause cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration . It also affects the levels of PD markers, indicating its potential therapeutic effect in PD .
生化分析
Biochemical Properties
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-synuclein, a protein associated with Parkinson’s disease, by preventing its aggregation . This interaction is crucial as it helps in reducing neurotoxicity and neurodegeneration. Additionally, 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol may interact with other enzymes involved in oxidative stress and inflammation, thereby modulating these biochemical pathways.
Cellular Effects
The effects of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the aggregation of alpha-synuclein in neuronal cells, thereby protecting them from oxidative stress and mitochondrial damage . This compound also affects the expression of genes involved in inflammation and apoptosis, contributing to its neuroprotective effects.
Molecular Mechanism
At the molecular level, 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. It binds to alpha-synuclein, preventing its misfolding and aggregation into amyloid fibrils . This binding interaction is crucial for its neuroprotective properties. Additionally, it may inhibit or activate specific enzymes involved in oxidative stress and inflammation, thereby modulating these pathways. Changes in gene expression related to these pathways further contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Over time, it continues to exhibit its neuroprotective effects by preventing alpha-synuclein aggregation and reducing oxidative stress
Dosage Effects in Animal Models
In animal models, the effects of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol vary with different dosages. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate oxidative stress and inflammation . These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects. Understanding these pathways is crucial for developing targeted therapies using this compound.
Transport and Distribution
The transport and distribution of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol within cells and tissues are essential for its biological activity. It is transported across cell membranes and distributed to various cellular compartments . Specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-propyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLGHCSTYKCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359206 | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90871-45-7 | |
| Record name | 2,4-Dihydro-4-propyl-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90871-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


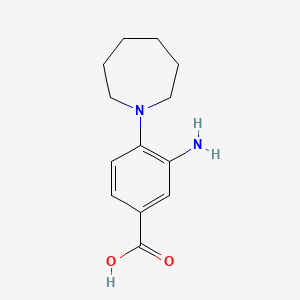

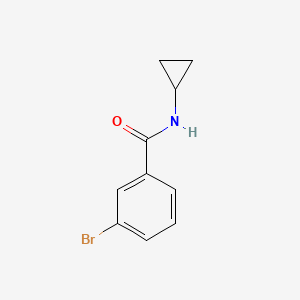
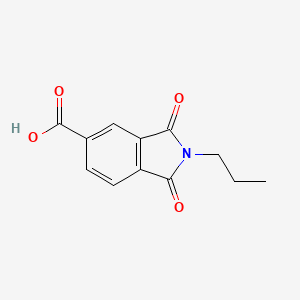

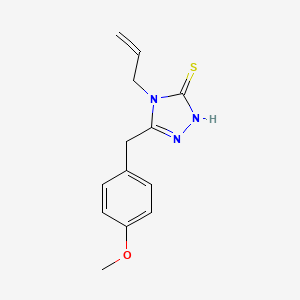
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
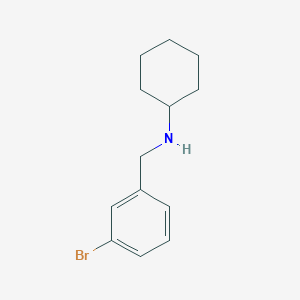



![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

